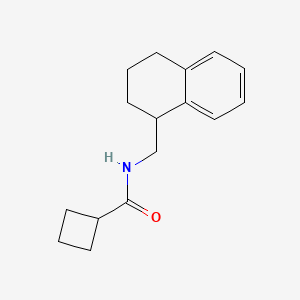![molecular formula C13H14ClN3O B7517327 2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is commonly referred to as CMMPB.
Mecanismo De Acción
The mechanism of action of CMMPB involves its interaction with the sigma-1 receptor. This interaction leads to the modulation of various signaling pathways in the brain, resulting in changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
CMMPB has been shown to have several biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neuronal excitability, and the modulation of neurotransmitter release. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMMPB in lab experiments is its high affinity for the sigma-1 receptor. This makes it an ideal tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using CMMPB is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CMMPB. One of the most significant areas of research is the development of new therapeutic agents based on the structure of this compound. Additionally, further research is needed to understand the precise mechanisms by which CMMPB modulates neuronal activity and neurotransmitter release. Finally, more studies are needed to evaluate the potential side effects and toxicity of this compound.
Métodos De Síntesis
The synthesis of CMMPB involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with N-methyl-N-(1-methylpyrazol-4-yl)methanamine. The resulting product is then treated with hydrochloric acid to yield 2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide.
Aplicaciones Científicas De Investigación
CMMPB has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the field of neuroscience. CMMPB has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in regulating various physiological processes in the brain.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-16(8-10-7-15-17(2)9-10)13(18)11-5-3-4-6-12(11)14/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCUNRRBDQCSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)


![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)

![2-(1H-indol-3-yl)-N-[(E)-[5-(4-nitrophenyl)thiophen-2-yl]methylideneamino]acetamide](/img/structure/B7517292.png)
![N-[(4-carbamoylphenyl)methyl]-N-cyclopropyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7517299.png)




![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)